![molecular formula C17H22N6O B2747719 N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE CAS No. 1448058-27-2](/img/structure/B2747719.png)
N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and a methylpiperazine moiety, linked to an isonicotinamide group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyrimidine and suitable amines.
Introduction of the Piperazine Moiety: The methylpiperazine group is introduced via nucleophilic substitution reactions, often using reagents like 4-methylpiperazine.
Attachment of the Isonicotinamide Group: The final step involves coupling the pyrimidine derivative with isonicotinic acid or its derivatives under conditions that facilitate amide bond formation.
Industrial Production Methods: Industrial-scale production of this compound may employ optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biological Studies: Researchers study the compound’s effects on cellular processes, including its role in modulating enzyme activity and signal transduction pathways.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the mechanisms of action of related molecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy. Both compounds share structural similarities, but this compound may have different molecular targets and applications.
Flumatinib: Another tyrosine kinase inhibitor with a similar pyrimidine core. The differences in substituents and functional groups can lead to variations in biological activity and therapeutic potential.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents, which can influence their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-15(21-16(24)14-4-6-18-7-5-14)13(2)20-17(19-12)23-10-8-22(3)9-11-23/h4-7H,8-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNBQQRQHSZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
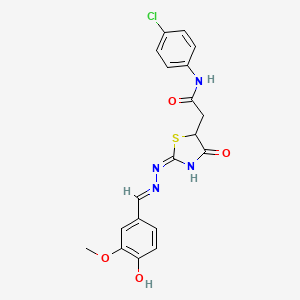
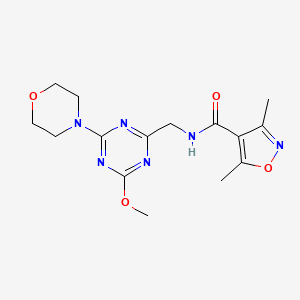
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2747638.png)
![2-(1-methyl-1H-indol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2747639.png)
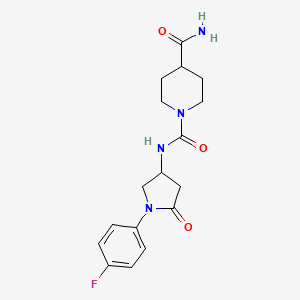
![N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide](/img/structure/B2747642.png)
![5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2747647.png)
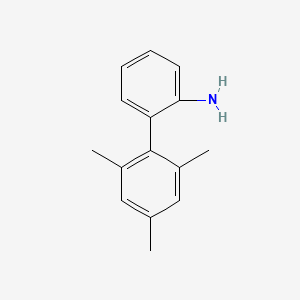
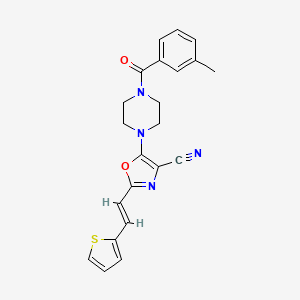
![1-Cyclopropyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2747651.png)
![5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747652.png)
![6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2747654.png)
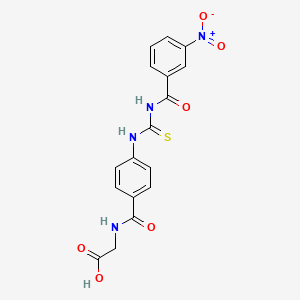
![N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2747659.png)
